molecular formula C5H9F2NO2 B14236399 4,4-Difluoro-L-valine CAS No. 376359-43-2

4,4-Difluoro-L-valine

Cat. No.: B14236399
CAS No.: 376359-43-2
M. Wt: 153.13 g/mol
InChI Key: JITMBQBFCHBXQH-NFJMKROFSA-N
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Description

4,4-Difluoro-L-valine is a fluorinated derivative of the amino acid L-valine The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-L-valine typically involves the fluorination of L-valine derivatives. One common method is the use of deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the replacement of hydroxyl groups with fluorine atoms under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of sulfur tetrafluoride (SF4) in combination with dialkylamines has been reported to produce gem-difluorides in a scalable manner .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-L-valine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under specific conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although the presence of fluorine atoms may influence the reaction pathways.

Common Reagents and Conditions:

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace fluorine atoms.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield amino or thiol derivatives of this compound .

Mechanism of Action

The mechanism by which 4,4-Difluoro-L-valine exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms can influence the compound’s binding affinity and specificity for target proteins. This can result in altered enzyme activity or inhibition of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Properties

CAS No.

376359-43-2

Molecular Formula

C5H9F2NO2

Molecular Weight

153.13 g/mol

IUPAC Name

(2S)-2-amino-4,4-difluoro-3-methylbutanoic acid

InChI

InChI=1S/C5H9F2NO2/c1-2(4(6)7)3(8)5(9)10/h2-4H,8H2,1H3,(H,9,10)/t2?,3-/m0/s1

InChI Key

JITMBQBFCHBXQH-NFJMKROFSA-N

Isomeric SMILES

CC([C@@H](C(=O)O)N)C(F)F

Canonical SMILES

CC(C(C(=O)O)N)C(F)F

Origin of Product

United States

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